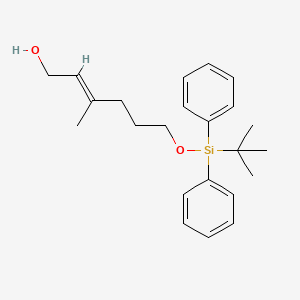

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL” is a chemical compound that contains a tert-butyldiphenylsilyl (TBDPS) group . The TBDPS group is a protecting group for alcohols .

Synthesis Analysis

The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Aplicaciones Científicas De Investigación

Deprotection of Silyl Ethers

The compound can be used in the deprotection of tert-butyldiphenylsilyl (TBDPS) ethers . This process involves the removal of the silyl protecting group from the oxygen atom in the ether, which can be achieved using a catalytic amount of acetyl chloride in dry methanol . This method is mild, convenient, and does not lead to acylated or chlorinated byproducts .

Peterson Olefination

The compound can be used in the Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions . The intermediate β-hydroxy silane may be isolated, and the elimination step - the Peterson Elimination - can be performed later . This reaction offers the possibility of improving the yield of the desired alkene stereoisomer by careful separation of the two diastereomeric β-hydroxy silanes and subsequently performing two different eliminations .

Synthesis of α-Cyanoenamines

The compound can be used in the synthesis of α-Cyanoenamines through the Peterson Olefination . This reaction involves the conversion of α-silylcarbanions to α-Cyanoenamines, which are useful intermediates in organic synthesis .

Stereoselective Synthesis of Alkenes

The compound can be used in the stereoselective synthesis of di- and trisubstituted alkenes . This process involves the use of the tert-butyldiphenylsilyl group in the Peterson Olefination to control the stereochemistry of the resulting alkene .

Peterson Allenation

The compound can be used in the Peterson Allenation, a reaction that involves the use of (Z)- (1-Lithio-1-alkenyl)trimethylsilanes . This reaction allows for the stereoselective synthesis of allenes, which are useful intermediates in organic synthesis .

Protection-Deprotection Strategy

The compound can be used in a protection-deprotection strategy, a common tactic in the synthesis of polyfunctional natural products . This strategy involves the temporary protection of reactive groups to prevent unwanted reactions, followed by their deprotection when necessary .

Mecanismo De Acción

The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .

Propiedades

IUPAC Name |

(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWZZZBJFWAADM-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2633908.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2633916.png)

![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2633922.png)

![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)

![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)